Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C12H19NO3·HCl. It is known for its unique structure, which includes a tetrahydropyridine ring and an oxane ring. This compound is used in various scientific research applications due to its distinctive properties.
Mechanism of Action
Target of Action
Similar compounds such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target dopaminergic neurons .
Biochemical Pathways
Mptp is known to cause oxidative stress, which can affect various biochemical pathways .
Result of Action
Mptp is known to cause dopaminergic neuronal damage in the striatum and substantia nigra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Formation of the Oxane Ring: The oxane ring is formed through a series of reactions involving the appropriate starting materials.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride is used in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its use in neurotoxicity studies.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.
Uniqueness
Methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate hydrochloride is unique due to its combined tetrahydropyridine and oxane rings, which provide distinct chemical and biological properties. This makes it valuable in various research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl 4-(1,2,3,6-tetrahydropyridin-4-yl)oxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h2,13H,3-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPYPPQUPRMCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.